
gelucire 44-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gelucire 44-14 is a nonionic water-dispersible surfactant widely used in pharmaceutical formulations. It is primarily employed to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This compound self-emulsifies in aqueous media, forming a fine dispersion or microemulsion, which significantly improves the absorption of APIs .
准备方法
Gelucire 44-14 is synthesized through an alcoholysis reaction between coconut oil and polyethylene glycol-32 (PEG-32) under controlled conditions. This process results in a mixture of glycerides and PEG esters of fatty acids of varying chain lengths . The industrial production involves melting the product in a dry oven, incubator, or microwave oven, followed by flushing the container with nitrogen and sealing it tightly to maintain stability .
化学反应分析
Gelucire 44-14 primarily undergoes self-emulsification upon contact with aqueous media. The different components of this compound self-assemble based on their affinity for water: polyethylene glycols are water-soluble, polyethylene glycol esters and monoglycerides are amphiphilic, and di- and triglycerides are hydrophobic . This self-emulsification process is crucial for its function as a solubilizer and bioavailability enhancer.
科学研究应用
Self-Emulsifying Drug Delivery Systems (SEDDS)
Gelucire 44/14 is commonly utilized in SEDDS due to its ability to form stable emulsions upon contact with gastrointestinal fluids. This property allows for improved absorption of lipophilic drugs. Studies have shown that formulations incorporating Gelucire 44/14 can significantly enhance the dissolution rates of various drugs, such as naproxen and atorvastatin, leading to increased bioavailability compared to conventional formulations .
Table 1: Comparison of Bioavailability Enhancement Using Gelucire 44/14
Drug | Bioavailability Improvement | Study Reference |
---|---|---|
Naproxen | Increased solubility | |
Atorvastatin | Enhanced dissolution | |
Insulin | Improved pulmonary absorption |
Nanocarrier Systems
The self-emulsifying properties of Gelucire 44/14 also lend themselves to nanocarrier systems, which are critical in enhancing the solubility and stability of drugs. Research indicates that Gelucire 44/14 can be employed to create nanoemulsions that improve the delivery of poorly soluble compounds by increasing their surface area and facilitating better absorption .
Pulmonary Drug Delivery
Gelucire 44/14 has been investigated as an absorption enhancer for pulmonary delivery systems. In vivo studies demonstrated that it significantly improved the absorption of poorly soluble drugs like insulin and calcitonin when administered via inhalation. The mechanism involves reducing the surface tension at the gas-liquid interface in alveolar tissues, thereby facilitating drug passage through biological membranes .
Enhancement of Oral Bioavailability
A study conducted on α-tocopherol demonstrated that formulations containing Gelucire 44/14 could double its bioavailability compared to traditional formulations. This finding highlights the excipient's potential in formulating effective oral delivery systems for lipophilic compounds .
Investigation into Hydration Properties
Research into the hydration behavior of Gelucire 44/14 revealed that it forms distinct phases depending on water content, affecting drug dissolution rates. At higher hydration levels, Gelucire transitions from a solid to a gel-like state, which can enhance the solubilization of co-administered drugs .
Table 2: Hydration Effects on Gelucire 44/14
Water Content (%) | Physical State | Effect on Drug Solubility |
---|---|---|
<5 | Solid | Low solubility |
5-50 | Lamellar phase | Moderate solubility |
>50 | Gel-like phase | High solubility |
作用机制
The mechanism of action of Gelucire 44-14 involves its self-emulsifying properties. Upon contact with aqueous or digestive media, this compound spontaneously forms a fine dispersion. The different components self-assemble based on their affinity for water, leading to the formation of a microemulsion. This microemulsion enhances the solubility and bioavailability of poorly water-soluble APIs by increasing their surface area and facilitating their absorption in the gastrointestinal tract .
相似化合物的比较
Gelucire 44-14 is often compared with other similar compounds such as Gelucire 50-13. Both compounds are nonionic water-dispersible surfactants composed of polyethylene glycol esters, a small glyceride fraction, and free polyethylene glycol . this compound has a unique melting range and hydrophilic-lipophilic balance (HLB) value, which makes it particularly effective in enhancing the solubility and bioavailability of certain APIs . Other similar compounds include various grades of Gelucire, which are used in different pharmaceutical formulations to modulate drug release rates and improve drug solubility .
生物活性
Gelucire 44/14, a semi-solid self-emulsifying excipient derived from lauroyl macrogolglycerides, is widely utilized in pharmaceutical formulations to enhance the bioavailability of poorly water-soluble drugs. Its biological activity is primarily linked to its role in drug delivery systems, influencing drug absorption, efficacy, and safety.
Composition and Properties
Gelucire 44/14 is composed of C8-C18 acylglycerols and polyethylene glycol (PEG) esters. This unique composition allows it to function effectively as a lipid excipient for oral drug delivery, particularly for hydrophobic compounds. It exhibits self-emulsifying properties that facilitate the formation of microemulsions in gastrointestinal fluids, enhancing the solubility and absorption of active pharmaceutical ingredients (APIs).
The biological activity of Gelucire 44/14 can be attributed to several mechanisms:
- Enhancement of Drug Solubility : Gelucire 44/14 improves the solubility of hydrophobic drugs through its emulsifying properties, allowing for better dispersion in gastrointestinal fluids.
- Inhibition of P-glycoprotein (P-gp) : Studies have shown that Gelucire 44/14 can decrease P-gp activity, a key efflux transporter that limits drug absorption. By inhibiting P-gp, Gelucire 44/14 increases the intracellular concentration of drugs, thereby enhancing their bioavailability .
- Lipolysis : The compound undergoes lipolysis in the gastrointestinal tract, which can further aid in the release and absorption of co-administered drugs. However, certain lipases have shown limited activity on Gelucire 44/14 itself .
Case Studies
-
P-glycoprotein Inhibition :
- A study conducted on Caco-2 cells demonstrated that treatment with Gelucire 44/14 significantly increased the accumulation of rhodamine 123 (Rh123), a fluorescent P-gp substrate, indicating reduced efflux activity. The study found that concentrations as low as 0.02% (w/v) could reduce P-gp protein expression by up to 51.8% compared to control levels .
-
Bioavailability Enhancement :
- In a clinical study involving healthy volunteers, a formulation containing Gelucire 44/14 showed approximately a two-fold increase in the absorption of alpha-tocopherol compared to a commercial soft gelatin capsule formulation. This suggests that Gelucire 44/14 can significantly enhance the bioavailability of lipophilic compounds when used as an excipient .
- Solid Dispersion Formulations :
Comparative Analysis
Property | Gelucire 44/14 | Other Excipients |
---|---|---|
Composition | C8-C18 acylglycerols + PEG esters | Various lipid-based excipients |
Self-emulsifying ability | Yes | Varies |
Effect on P-gp | Inhibitory | Depends on excipient |
Bioavailability enhancement | Significant | Varies |
属性
CAS 编号 |
121548-04-7 |
---|---|
分子式 |
C9H14N2 |
分子量 |
0 |
同义词 |
gelucire 44-14 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。